molecular formula C14H9Cl3FNO4 B14607388 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene CAS No. 60775-33-9

1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene

Cat. No.: B14607388
CAS No.: 60775-33-9
M. Wt: 380.6 g/mol
InChI Key: WWSHLXGICWNNHH-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is a synthetic organic compound characterized by the presence of three chlorine atoms, a fluoroethoxy group, and a nitrophenoxy group attached to a benzene ring. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in industrial and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form 1,3,5-trichlorobenzene. This intermediate is then subjected to further reactions to introduce the fluoroethoxy and nitrophenoxy groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions to introduce the additional functional groups. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluoroethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: Another isomer with different positions of chlorine atoms.

    1,2,4-Trichlorobenzene: Differently substituted chlorobenzene with distinct properties.

    2,4-Dichloro-1-nitrobenzene: Similar nitro-substituted chlorobenzene.

Uniqueness

1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

60775-33-9

Molecular Formula

C14H9Cl3FNO4

Molecular Weight

380.6 g/mol

IUPAC Name

1,3,5-trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene

InChI

InChI=1S/C14H9Cl3FNO4/c15-8-5-10(16)14(11(17)6-8)23-9-1-2-12(19(20)21)13(7-9)22-4-3-18/h1-2,5-7H,3-4H2

InChI Key

WWSHLXGICWNNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCF)[N+](=O)[O-]

Origin of Product

United States

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